N-methyl-1H-pyrazole-1-carboxamide
CAS No.: 112423-52-6
Cat. No.: VC11608844
Molecular Formula: C5H7N3O
Molecular Weight: 125.1
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 112423-52-6 |
|---|---|
| Molecular Formula | C5H7N3O |
| Molecular Weight | 125.1 |
Introduction
Chemical Identity and Structural Characteristics
N-Methyl-1H-pyrazole-1-carboxamide (C₅H₇N₃O) is a derivative of pyrazole-1-carboxamide (C₄H₅N₃O), where a methyl group replaces the hydrogen atom on the carboxamide nitrogen. The molecular structure comprises:
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A pyrazole ring with nitrogen atoms at positions 1 and 2.
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A carboxamide group (-CONH-) at position 1 of the ring.
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A methyl substituent (-CH₃) on the amide nitrogen.
Table 1: Comparative Physicochemical Properties of Pyrazole Carboxamides
The methylation at the amide nitrogen likely enhances lipophilicity compared to the parent compound, potentially improving membrane permeability in biological systems .
Synthesis and Structural Optimization
Synthetic Pathways
While no explicit synthesis of N-methyl-1H-pyrazole-1-carboxamide is documented, analogous methods for pyrazole carboxamides provide a framework:
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Hydrazide Intermediate Formation:
Reacting 5-methyl-1H-pyrazole-3-carboxylic acid with thionyl chloride (SOCl₂) yields the corresponding acid chloride, which is treated with methylamine to form the methylcarboxamide . -
Cyclization Reactions:
Condensation of β-keto esters with methyl hydrazine derivatives followed by carboxamide functionalization has been reported for related structures .
Characterization
Hypothetical characterization data would include:
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FT-IR: Peaks at ~3300 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (C=O stretch).
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¹H NMR: Singlet for methyl group at δ ~2.8 ppm, pyrazole ring protons at δ ~6.5–7.5 ppm .
Pharmacological Activities of Pyrazole Carboxamides
Pyrazole carboxamides exhibit diverse biological activities, as demonstrated by structurally related compounds:
Antimicrobial Properties
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Pyrazole carboxamides with lipophilic substituents (e.g., chloro, methyl) disrupt bacterial cell membranes, with MIC values ranging from 8–32 μg/mL against Staphylococcus aureus .
Antidiabetic and Antioxidant Effects
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Pyz-1 (2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide) demonstrated α-glucosidase inhibition (IC₅₀ = 12.4 μM) and radical scavenging activity (78.9% at 100 μg/mL) .
Structure-Activity Relationships (SAR)
Key SAR insights for pyrazole carboxamides:
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N-Alkylation (e.g., methyl, ethyl) enhances metabolic stability and bioavailability.
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Electron-Withdrawing Groups (e.g., nitro, chloro) at the pyrazole ring improve anticancer potency .
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Hydrophobic Substituents increase membrane affinity, critical for antimicrobial activity.
Table 2: Biological Activities of Selected Pyrazole Carboxamides
| Compound | Activity (IC₅₀/EC₅₀) | Target | Source |
|---|---|---|---|
| Pyz-1 | 12.4 μM (α-glucosidase) | Antidiabetic | |
| Compound 19 | 4.2 μM (A375 cells) | Anticancer | |
| N-Carbamoylpyrazole | 32 μg/mL (S. aureus) | Antimicrobial |
Challenges and Future Directions
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Synthetic Complexity: Steric hindrance from the N-methyl group may complicate regioselective synthesis.
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Pharmacokinetic Gaps: Limited data on absorption, distribution, and toxicity profiles necessitate preclinical studies.
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Target Identification: High-throughput screening and molecular docking could elucidate novel biological targets.
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